2,3,5-Trichloro-cis,cis-muconate
Description
The widespread use of chlorinated aromatic compounds in industry and agriculture has led to their persistence in the environment. frontiersin.org Microorganisms have evolved sophisticated enzymatic systems to degrade these often-recalcitrant pollutants. The breakdown of these complex cyclic structures frequently proceeds through a series of intermediates, funneling them into central metabolic pathways. 2,3,5-Trichloro-cis,cis-muconate is a key metabolite formed during the aerobic degradation of certain highly chlorinated benzenes.
Chlorinated aliphatic dicarboxylic acids, such as substituted muconic acids, are significant intermediates in the microbial degradation of chloroaromatic compounds. nih.govnih.gov Their importance lies in their position as the first linear, non-cyclic products following the critical ring-cleavage step. Once the stable aromatic ring of a pollutant is opened to form a compound like a chlorinated muconate, it is primed for further degradation. researchgate.net
These intermediates are typically transient and are acted upon by a series of specialized enzymes that catalyze dechlorination and other transformations. nih.govnih.gov This sequence of reactions ultimately converts the xenobiotic carbon skeleton into common metabolites, such as maleylacetate (B1240894) and 3-oxoadipate (B1233008) (also known as β-ketoadipate), which can then enter the universal tricarboxylic acid (TCA) cycle. researchgate.netnih.govwikipedia.org In essence, chlorinated dicarboxylic acids are the bridge between a complex environmental pollutant and the core metabolism of the cell.
Microbes employ several strategies to degrade chlorinated aromatic compounds, primarily categorized as aerobic or anaerobic pathways.
Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. nih.gov For many chlorobenzenes, a dioxygenase incorporates two oxygen atoms to form an unstable dihydrodiol, which is then dehydrogenated to a substituted chlorocatechol. researchgate.netnih.govnih.gov This chlorocatechol is the crucial substrate for ring cleavage. The two main ring-fission strategies are:
The Modified Ortho-Cleavage Pathway: This is the most common route for degrading chlorocatechols. nih.govresearchgate.net A specialized enzyme, chlorocatechol 1,2-dioxygenase, cleaves the bond between the two hydroxyl groups of the catechol ring. nih.govnih.gov This intradiol cleavage results in the formation of a chlorinated cis,cis-muconic acid. nih.gov Subsequent enzymes, including chloromuconate cycloisomerase and dienelactone hydrolase, are responsible for dechlorination and further processing. nih.govresearchgate.net
The Meta-Cleavage Pathway: In this pathway, the ring is cleaved adjacent to one of the hydroxyl groups (extradiol cleavage). researchgate.netrug.nl While effective for simple aromatics, this pathway can be problematic for chlorinated compounds, as it can produce reactive acylchloride intermediates that damage cellular components and inactivate the cleavage enzyme. rug.nl However, some bacteria have evolved robust meta-cleavage enzymes that can process these substrates. rug.nl
Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. cdc.gov This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent oxidative attack and cleavage if conditions become aerobic. nih.gov
This compound is a definitive intermediate in the modified ortho-cleavage pathway for specific, highly chlorinated xenobiotics. Research has shown its formation during the aerobic breakdown of industrial compounds like 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) and 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB) by certain bacterial strains, such as those from the Pseudomonas genus. researchgate.netnih.govasm.org
The metabolic sequence begins with the dioxygenation of the aromatic ring of a compound like 1,2,4-TCB or 1,2,4,5-TeCB to form 3,4,6-trichlorocatechol (B154911). researchgate.netnih.gov This key intermediate is then subjected to ring fission by a type II catechol 1,2-dioxygenase. This enzymatic step cleaves the aromatic ring to produce this compound. nih.gov From here, the pathway continues through intermediates including 2-chloro-3-oxoadipate (B1242038) before entering the TCA cycle. nih.gov The degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71 also proceeds through a chlorinated muconic acid, specifically identifying tetrachloromuconic acid, which is then metabolized via 2,3,5-trichlorodienelactone and 2,3,5-trichloromaleyl acetic acid. nih.gov
The following table summarizes the initial steps in the biotransformation pathway leading to this compound.
| Substrate | Key Intermediate | Ring Cleavage Product | Key Enzyme Type |
| 1,2,4-Trichlorobenzene | 3,4,6-Trichlorocatechol | This compound | Catechol 1,2-dioxygenase |
| 1,2,4,5-Tetrachlorobenzene | 3,4,6-Trichlorocatechol | This compound | Catechol 1,2-dioxygenase |
This table illustrates the formation of this compound from common industrial pollutants via a trichlorinated catechol intermediate, as observed in Pseudomonas species. researchgate.netnih.gov
The enzymes involved in the broader modified ortho-cleavage pathway are highly specialized, as shown in the table below.
| Enzyme | Abbreviation | Function |
| Chlorocatechol 1,2-dioxygenase | CC12O | Cleaves the chlorocatechol ring to form a chloromuconate. |
| Chloromuconate cycloisomerase | CMCI | Converts the chloromuconate to a dienelactone, often with dechlorination. |
| Dienelactone hydrolase | DLH | Hydrolyzes the dienelactone to maleylacetate. |
| Maleylacetate reductase | MAR | Reduces maleylacetate to 3-oxoadipate. |
This table outlines the general enzymatic steps of the modified ortho-cleavage pathway for chlorinated aromatic compounds. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C6HCl3O4-2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(2Z,4E)-2,3,5-trichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H3Cl3O4/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1H,(H,10,11)(H,12,13)/p-2/b3-1+,4-2- |
InChI Key |
AHDWVTPNJCBFTN-TZFCGSKZSA-L |
Isomeric SMILES |
C(=C(\C(=O)[O-])/Cl)\C(=C(/C(=O)[O-])\Cl)\Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)C(=C(C(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 2,3,5 Trichloro Cis,cis Muconate
Precursor Chlorocatechol Compounds in Aerobic Degradation Routes
The primary precursor to 2,3,5-trichloro-cis,cis-muconate is 3,4,6-trichlorocatechol (B154911) . This compound is an intermediate in the degradation pathways of various chlorinated aromatic pollutants. For instance, the aerobic degradation of 1,2,4-trichlorobenzene (B33124) can proceed through the formation of 3,4,6-trichlorocatechol, which is then subject to ring cleavage to form the corresponding trichloromuconate.
Chlorocatechol 1,2-Dioxygenase Activity in the Generation of this compound
The central enzyme responsible for the conversion of trichlorocatechols to this compound is chlorocatechol 1,2-dioxygenase (CCD) . This enzyme belongs to the family of intradiol dioxygenases, which catalyze the cleavage of the aromatic ring between two adjacent hydroxyl groups. ebi.ac.uk The reaction involves the incorporation of molecular oxygen into the catechol substrate, leading to the formation of a linear muconic acid derivative.
Substrate Specificity and Affinity of Chlorocatechol 1,2-Dioxygenases Towards Trichlorinated Catechols
Chlorocatechol 1,2-dioxygenases exhibit varying degrees of substrate specificity and affinity for different chlorinated catechols. nih.gov While some CCDs have a broad substrate range, others show a preference for specific congeners. For example, the chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 has been shown to have a broad spectrum of activity, capable of transforming highly chlorinated catechols. nih.gov In contrast, the CCD from Rhodococcus opacus 1CP displays a higher preference for 4-chlorocatechol. nih.govresearchgate.net
The affinity of these enzymes for their substrates is a critical factor in the efficiency of the degradation pathway. Kinetic studies on various CCDs have provided insights into their substrate preferences. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters used to evaluate enzyme-substrate interactions. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters of Selected Chlorocatechol 1,2-Dioxygenases with Different Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Paracoccus sp. MKU1 | Catechol | - | - | frontiersin.org |
| Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 U/mg | nih.gov |
| Blastobotrys raffinosifermentans | Catechol | 4 | 15.6 | frontiersin.org |
| Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 | frontiersin.org |
Regioselectivity and Stereoselectivity of Ring Cleavage Leading to this compound
The enzymatic cleavage of the catechol ring by chlorocatechol 1,2-dioxygenase is a highly specific process. The enzyme exhibits both regioselectivity and stereoselectivity, ensuring the formation of a specific isomer of the muconic acid product. In the case of 3,4,6-trichlorocatechol, the enzyme specifically cleaves the bond between the C1 and C2 carbons, which bear the hydroxyl groups. This intradiol cleavage results in the formation of This compound . The "cis,cis" designation refers to the stereochemistry of the double bonds in the resulting muconic acid chain, which is a direct consequence of the enzymatic mechanism.
Genetic Basis and Regulation of Chlorocatechol 1,2-Dioxygenase Expression
The production of chlorocatechol 1,2-dioxygenase is genetically encoded and subject to regulatory control within the host microorganism. The genes encoding CCDs are often located on plasmids or within gene clusters on the bacterial chromosome. For example, in Pseudomonas sp. strain P51, the gene for chlorocatechol 1,2-dioxygenase, designated tcbC, is part of the tcb gene cluster responsible for the degradation of 1,2,4-trichlorobenzene. nih.gov Similarly, the cbnA gene in Ralstonia eutropha NH9 encodes a CCD involved in 3-chlorobenzoate (B1228886) degradation. researchgate.net
The expression of these genes is typically inducible, meaning that the presence of the chlorinated aromatic substrate or its metabolic intermediates triggers the synthesis of the degradative enzymes. This regulation allows the microorganism to conserve energy by only producing the necessary enzymes when a suitable substrate is available. Transcriptional regulators, such as proteins from the LysR-type family, often control the expression of the CCD genes. researchgate.net Studies have shown that the expression of chlorocatechol 1,2-dioxygenase genes can be detected in contaminated environments, indicating active biodegradation processes. nih.govresearchgate.net
Metabolic Transformations and Downstream Pathways of 2,3,5 Trichloro Cis,cis Muconate
Cycloisomerization of 2,3,5-Trichloro-cis,cis-muconate to Chlorinated Dienelactones
The initial step in the metabolism of this compound is a cycloisomerization reaction that converts the linear muconate into a cyclic dienelactone structure. This reaction is a critical juncture in the degradation pathway, preparing the molecule for further breakdown.
Role of Chloromuconate Cycloisomerase (EC 5.5.1.7) in this compound Conversion
The enzymatic conversion of this compound is catalyzed by chloromuconate cycloisomerase (EC 5.5.1.7). This enzyme is a key component of the modified ortho-cleavage pathway, which is employed by various microorganisms to degrade chlorinated aromatic compounds. This compound itself is an intermediate in the aerobic degradation of 1,2,4-trichlorobenzene (B33124). ethz.chresearchgate.net Chloromuconate cycloisomerases are specifically adapted to handle chlorinated substrates, often exhibiting higher catalytic efficiencies for these compounds compared to their non-chlorinated counterparts. nih.gov The enzyme facilitates an intramolecular cyclization of the muconate, leading to the formation of a chlorinated dienelactone.
Mechanism of Chloride Elimination and Lactone Ring Formation During Cycloisomerization of this compound
The cycloisomerization of chlorinated muconates, such as this compound, by chloromuconate cycloisomerase involves a sophisticated mechanism of lactone ring formation and chloride elimination. The reaction is initiated by the nucleophilic attack of one of the carboxylate groups onto one of the double bonds of the muconate backbone. This process is believed to proceed through an enol/enolate intermediate. A key feature of chloromuconate cycloisomerases is their ability to facilitate the elimination of a chloride ion from the intermediate, which is a crucial dehalogenation step. This elimination results in the formation of a dienelactone product. The enzyme's active site architecture is thought to favor this chloride abstraction over the protonation of the intermediate, a reaction that can lead to the formation of toxic byproducts like protoanemonin (B48344) when catalyzed by non-specialized muconate cycloisomerases.
Stereochemical Outcomes of this compound Cycloisomerization
The cycloisomerization of muconates is a stereospecific reaction. For the non-chlorinated substrate, cis,cis-muconate, the action of both muconate cycloisomerase and chloromuconate cycloisomerase results in the formation of (4S)-muconolactone through a syn-lactonization. nih.gov However, the presence of multiple chlorine substituents on the muconate ring, as in this compound, complicates the stereochemical outcome. The enzyme can potentially catalyze either a 1,4- or a 3,6-cycloisomerization. In the case of 2-chloro-cis,cis-muconate, muconate cycloisomerases from Gram-negative bacteria produce a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone. nih.gov It is plausible that the cycloisomerization of this compound also yields a mixture of corresponding trichlorinated dienelactone isomers, although the precise stereochemistry of the products from this specific substrate remains a subject for detailed investigation.
Subsequent Hydrolytic Cleavage of Chlorinated Dienelactones Derived from this compound
Following the formation of a chlorinated dienelactone, the metabolic pathway continues with the hydrolytic opening of the lactone ring. This step is essential for channeling the carbon skeleton of the original aromatic compound into central metabolic pathways.
Dienelactone Hydrolase Activity on 2,3,5-Trichlorodienelactone
The hydrolysis of the dienelactone ring is catalyzed by the enzyme dienelactone hydrolase (EC 3.1.1.45). This enzyme is a critical player in the degradation of chloroaromatic compounds, acting on the products of the chloromuconate cycloisomerase. nih.govplos.org Dienelactone hydrolases belong to the α/β hydrolase fold family of enzymes and exhibit activity towards both cis- and trans-dienelactone isomers. plos.orginrae.fr The enzyme catalyzes the hydrolytic cleavage of the ester bond in the lactone ring of the trichlorodienelactone, yielding a chlorinated maleylacetic acid derivative. The activity of dienelactone hydrolase is crucial for preventing the accumulation of potentially inhibitory dienelactone intermediates.
Formation of 2,3,5-Trichloromaleylacetic Acid and its Intermediary Metabolism
The hydrolysis of the trichlorodienelactone results in the formation of 2,3,5-trichloromaleylacetic acid. This intermediate is then a substrate for maleylacetate (B1240894) reductase (EC 1.3.1.32), an NADH-dependent enzyme that plays a pivotal role in funneling chlorinated intermediates into the 3-oxoadipate (B1233008) pathway. The conversion of 2,3,5-trichloromaleylacetate by maleylacetate reductase from Pseudomonas sp. strain B13 has been studied. This conversion is accompanied by the elimination of the halide from the 2-position. For maleylacetates with a halogen at the 2-position, two moles of NADH are consumed per mole of substrate. The first mole of NADH is used for the reductive dehalogenation at the 2-position, and the second is used for the reduction of the resulting dehalogenated maleylacetate. nih.gov This sequence of reactions ultimately leads to intermediates that can enter the tricarboxylic acid (TCA) cycle.
Table of Kinetic Parameters for Chloromuconate Cycloisomerases
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| Ralstonia eutropha JMP134 | 2,4-Dichloro-cis,cis-muconate | 3.5 | 25 | 7.1 |
| Pseudomonas sp. P51 | 2,4-Dichloro-cis,cis-muconate | 7 | 20 | 2.9 |
| Pseudomonas sp. B13 | 2,4-Dichloro-cis,cis-muconate | 10 | 2.5 | 0.25 |
| Ralstonia eutropha JMP134 | 2-Chloro-cis,cis-muconate | >500 | - | <0.01 |
| Pseudomonas sp. P51 | 2-Chloro-cis,cis-muconate | 25 | 2 | 0.08 |
| Pseudomonas sp. B13 | 2-Chloro-cis,cis-muconate | 15 | 0.5 | 0.03 |
Data adapted from scientific literature. nih.gov Note: Specific data for this compound is not available.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-Trichlorobenzene |
| 2-Chloro-cis,cis-muconate |
| 2,4-Dichloro-cis,cis-muconate |
| (+)-2-Chloro-muconolactone |
| (+)-5-Chloro-muconolactone |
| (4S)-Muconolactone |
| cis-Dienelactone (B1242186) |
| trans-Dienelactone |
| 2,3,5-Trichlorodienelactone |
| 2,3,5-Trichloromaleylacetic acid |
| Maleylacetate |
Biochemical and Structural Studies of Enzymes Involved in 2,3,5 Trichloro Cis,cis Muconate Metabolism
Enzymatic Kinetics and Catalytic Mechanisms of Chlorocatechol 1,2-Dioxygenases Acting on Precursors to 2,3,5-Trichloro-cis,cis-muconate
Chlorocatechol 1,2-dioxygenases (EC 1.13.11.1) are non-heme iron-dependent enzymes that play a pivotal role in the aerobic degradation of chloroaromatic compounds. nih.govebi.ac.uk They catalyze the intradiol cleavage of chlorocatechols, which are intermediates formed from the breakdown of pollutants such as chlorobenzenes and chlorophenols. ebi.ac.uk This ring-cleavage reaction converts the cyclic catechol structure into a linear chlorinated muconic acid. The direct precursor to this compound is 3,4,6-trichlorocatechol (B154911).
The catalytic mechanism involves an Fe(III) center in the enzyme's active site. wikipedia.org The process begins with the binding of the chlorocatechol substrate to the iron center, followed by its deprotonation. Molecular oxygen then attacks the substrate-enzyme complex, leading to the formation of a peroxide intermediate. This is followed by an oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of the corresponding chlorinated cis,cis-muconate. wikipedia.orgresearchgate.net
Enzymes from various bacterial strains exhibit different specificities and efficiencies towards chlorinated substrates. For instance, the chlorocatechol 1,2-dioxygenase (ClcA) from Pseudomonas putida shows a preference for converting 3-chlorocatechol (B1204754) and 3,5-dichlorocatechol (B76880) over other chlorinated catechols, while retaining some activity on non-chlorinated catechol. uniprot.org The kinetic parameters of these enzymes are crucial for understanding their efficiency. While specific data for 3,4,6-trichlorocatechol is sparse, studies on related compounds provide valuable insights. For example, the catechol 1,2-dioxygenase from Stenotrophomonas maltophilia KB2 displays a high affinity for catechol with a Kₘ of 12.18 µM and a Vₘₐₓ of 1,218.8 U/mg, but shows no activity towards 3-chloro- or 3,5-dichlorocatechol, indicating that the presence and position of chlorine atoms can significantly hinder substrate binding or turnover. nih.gov Conversely, enzymes adapted to chlorinated compounds, like those in the modified ortho-cleavage pathway, are specifically equipped to handle these substituted precursors. ebi.ac.uk The product of the reaction can also play a role in catalysis; for example, cis,cis-muconic acid has been shown to inhibit the kinetics of chlorocatechol 1,2-dioxygenase from Pseudomonas putida by binding directly to the active site. nih.gov
Detailed Enzymology of Chloromuconate Cycloisomerase (EC 5.5.1.7) with this compound
Following the dioxygenase-mediated ring cleavage, the resulting chlorinated muconate undergoes cycloisomerization. This reaction is catalyzed by chloromuconate cycloisomerase (EC 5.5.1.7), also known as muconate cycloisomerase II. wikipedia.orguniprot.org This enzyme is central to the metabolism of chlorinated muconates, including this compound, converting them into dienelactone or protanemonin products. kegg.jpnih.gov
The active site of chloromuconate cycloisomerase is designed to accommodate and orient chlorinated muconates for catalysis. Structural studies and sequence alignments have identified key residues involved in this process. In the chloromuconate cycloisomerase (TcbD) from Pseudomonas sp. P51, specific amino acid residues function as proton acceptors and donors during the reaction, while others are responsible for binding the essential metal cofactor. uniprot.org The architecture of the active site can differ between cycloisomerases from various organisms, leading to differences in how they handle substituted substrates. nih.gov For example, the regiochemical course of the cyclization of 3-halo-cis,cis-muconates varies between the enzymes from Trichosporon cutaneum and Pseudomonas sp B13, suggesting distinct active site geometries. nih.gov The three-dimensional structures of several chloromuconate cycloisomerases have been solved, providing a basis for understanding substrate binding and the catalytic mechanism at a molecular level. wikipedia.org
Chloromuconate cycloisomerase is a manganese-dependent enzyme. wikipedia.orguniprot.orgaist.go.jp The Mn²⁺ cofactor is crucial for the enzyme's catalytic activity. It is typically coordinated by several amino acid residues within the active site. uniprot.org The metal ion is believed to play a role in stabilizing the enolate intermediate that forms during the isomerization reaction, thereby facilitating the cyclization and subsequent elimination steps. The requirement for Mn²⁺ is a distinguishing feature of this class of isomerases. wikipedia.org
Site-directed mutagenesis and directed evolution have been employed to probe the structure-function relationships of cycloisomerases and to alter their substrate specificity. Studies on muconate cycloisomerase from Pseudomonas putida have shown that introducing amino acid substitutions found in chloromuconate cycloisomerases can significantly enhance the enzyme's activity towards chlorinated substrates like 3-chloro- and 2,4-dichloromuconate. nih.gov For example, the A271S and I54V mutations resulted in 27-fold and 22-fold increases in the specificity constant for 3-chloro-cis,cis-muconate (B1234730), respectively. nih.gov Although these specific mutations did not confer the ability to dehalogenate the substrate, they demonstrated that a few key amino acid changes can reshape the catalytic properties of the enzyme. nih.gov Such studies highlight the evolutionary potential of these enzymes and provide a framework for engineering biocatalysts with improved efficiency for degrading highly chlorinated compounds like this compound.
Comparative Analysis of Enzyme Activities with Analogous Muconates (e.g., 2-chloro-cis,cis-muconate, 3-chloro-cis,cis-muconate, unchlorinated cis,cis-muconate)
The substrate specificity of chloromuconate cycloisomerases varies significantly among different bacterial strains and with different substituted muconates. A comparative kinetic analysis of enzymes from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51 revealed distinct patterns of activity. nih.gov
Generally, these enzymes are highly active towards chlorinated substrates but show diminished activity with unchlorinated cis,cis-muconate. uniprot.org Among the chlorinated substrates, 2,4-dichloro-cis,cis-muconate was found to be the preferred substrate for all three tested enzymes. nih.gov The enzyme from R. eutropha (TfdD) was the most specific, showing a high specificity constant for 2,4-dichloro-cis,cis-muconate and very poor activity with cis,cis-muconate, 2-chloro-, and 2,5-dichloro-cis,cis-muconate. nih.gov The enzyme from Pseudomonas sp. B13 (ClcB) had a relatively high turnover rate (kcat/Kₘ) for 2-chloro-cis,cis-muconate, which is a key metabolite in 3-chlorobenzoate (B1228886) degradation by this strain. nih.gov The enzyme from Pseudomonas sp. P51 (TcbD) exhibited intermediate specificity and activity. nih.gov
Muconate cycloisomerases, in contrast, are generally inefficient at processing chlorinated muconates. nih.gov They tend to have much lower Vₘₐₓ values and higher Kₘ values for these substrates compared to their dedicated chlorinated counterparts. nih.gov Furthermore, the products can differ; for instance, 3-chloro-cis,cis-muconate is converted to cis-dienelactone (B1242186) by chloromuconate cycloisomerases, whereas muconate cycloisomerases typically form the toxic compound protoanemonin (B48344). nih.gov
The table below summarizes the kinetic parameters of chloromuconate cycloisomerases from different sources with various muconate substrates.
Interactive Data Table: Kinetic Parameters of Chloromuconate Cycloisomerases
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| R. eutropha JMP134 (TfdD) | 2,4-Dichloro-cis,cis-muconate | 2.6 | 600 | 230 |
| R. eutropha JMP134 (TfdD) | 3-Chloro-cis,cis-muconate | 20 | 230 | 12 |
| R. eutropha JMP134 (TfdD) | 2-Chloro-cis,cis-muconate | 100 | 5 | 0.05 |
| R. eutropha JMP134 (TfdD) | cis,cis-Muconate | 160 | 3 | 0.02 |
| Pseudomonas sp. P51 (TcbD) | 2,4-Dichloro-cis,cis-muconate | 3.5 | 310 | 89 |
| Pseudomonas sp. P51 (TcbD) | 3-Chloro-cis,cis-muconate | 11 | 180 | 16 |
| Pseudomonas sp. P51 (TcbD) | 2-Chloro-cis,cis-muconate | 16 | 13 | 0.81 |
| Pseudomonas sp. P51 (TcbD) | cis,cis-Muconate | 27 | 1.8 | 0.07 |
| Pseudomonas sp. B13 (ClcB) | 2,4-Dichloro-cis,cis-muconate | 13 | 120 | 9.2 |
| Pseudomonas sp. B13 (ClcB) | 3-Chloro-cis,cis-muconate | 12 | 100 | 8.3 |
| Pseudomonas sp. B13 (ClcB) | 2-Chloro-cis,cis-muconate | 15 | 20 | 1.3 |
| Pseudomonas sp. B13 (ClcB) | cis,cis-Muconate | 25 | 1.5 | 0.06 |
Data sourced from Vollmer et al. (2004). nih.gov
Advanced Analytical Approaches for Studying 2,3,5 Trichloro Cis,cis Muconate in Research
Chromatographic-Mass Spectrometric Methodologies (HPLC-MS, GC-MS) for Detection and Quantification of 2,3,5-Trichloro-cis,cis-muconate and its Metabolites in Biological Systems
Chromatographic techniques coupled with mass spectrometry are indispensable tools for the sensitive and selective analysis of this compound and its metabolites in complex biological matrices such as microbial cultures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for analyzing polar and thermally labile compounds like chlorinated muconic acids. The separation is typically achieved on a reverse-phase column. The mobile phase composition is optimized to achieve good chromatographic resolution of the target analyte and its metabolites. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.govresearchgate.net The mass spectrometer is usually operated in negative ion mode, as carboxylic acids are readily deprotonated.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization method where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group. nih.govsigmaaldrich.com This process makes the analyte amenable to GC analysis. The GC is equipped with a capillary column suitable for separating the derivatized compounds, which are then detected by the mass spectrometer. Electron impact (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns useful for compound identification.
Sample preparation for both HPLC-MS and GC-MS is a critical step to remove interferences from the biological matrix. This often involves techniques such as liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes of interest from the microbial culture supernatant.
Table 1: Predicted and Expected Mass Spectrometric Data for this compound and its Derivatives| Compound | Technique | Expected [M-H]- (m/z) | Predicted Fragmentation Ions (m/z) |
|---|---|---|---|
| This compound | HPLC-MS | 242.9 | Loss of CO2 (198.9), Loss of HCl (206.9) |
| Di-TMS-2,3,5-Trichloro-cis,cis-muconate | GC-MS | - | Molecular ion (M+), M-15 (loss of CH3), fragments from cleavage of ester bonds |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel metabolites and intermediates in metabolic pathways. It provides detailed information about the carbon-hydrogen framework of a molecule.
For the study of this compound and its metabolic intermediates, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
1D NMR: 1H NMR provides information about the number of different types of protons and their neighboring protons, while 13C NMR reveals the number of different types of carbon atoms in the molecule. The chemical shifts of both protons and carbons are highly sensitive to their electronic environment, which is influenced by the presence of electron-withdrawing groups like chlorine atoms and carboxylic acids. pdx.edupressbooks.publibretexts.orgsigmaaldrich.com
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton and carbon atoms, and HMBC reveals longer-range correlations between protons and carbons, helping to piece together the molecular structure.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
|---|---|---|
| Olefinic H | 6.0 - 7.5 | - |
| Olefinic C | - | 120 - 150 |
| Carboxyl C | - | 160 - 180 |
Spectrophotometric Assays for Monitoring Enzymatic Conversion of this compound
Spectrophotometric assays are convenient and widely used methods for continuously monitoring enzyme activity. These assays rely on the change in absorbance of light at a specific wavelength as a substrate is converted into a product.
The formation of this compound results from the intradiol cleavage of a chlorinated catechol, a reaction catalyzed by catechol 1,2-dioxygenases. Chlorinated muconic acids have a strong UV absorbance at around 260 nm due to their conjugated double bond system. frontiersin.orgnih.gov The enzymatic conversion of the chlorinated catechol precursor, which has a different absorption maximum, to the chlorinated muconate can be monitored by measuring the increase in absorbance at this wavelength. The rate of the reaction can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.
Table 3: Spectrophotometric Parameters for Monitoring Chlorinated Muconate Formation| Enzyme | Substrate | Product | Monitoring Wavelength (nm) |
|---|---|---|---|
| Catechol 1,2-dioxygenase | Chlorinated Catechol | Chlorinated cis,cis-muconate | ~260 |
| 3,5-Dichlorocatechol (B76880) 1,2-dioxygenase | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | ~260 |
These assays are valuable for enzyme kinetics studies, allowing for the determination of parameters such as Km and Vmax, and for screening for enzyme inhibitors. nih.govresearchgate.net
Isotopic Tracing Techniques for Pathway Elucidation of this compound Metabolism
Isotopic tracing is a powerful technique to elucidate metabolic pathways by tracking the fate of labeled atoms from a substrate through a series of biochemical reactions. Stable isotopes, such as 13C, are commonly used for this purpose.
In the context of this compound metabolism, a 13C-labeled precursor, such as a uniformly 13C-labeled chlorinated aromatic compound, is introduced into a microbial culture. As the microorganisms metabolize the labeled substrate, the 13C atoms are incorporated into the downstream metabolites, including this compound and its subsequent degradation products. acs.orgnih.gov
Samples are collected over time and analyzed by mass spectrometry (either GC-MS or HPLC-MS). The mass spectra of the metabolites will show a mass shift corresponding to the number of incorporated 13C atoms. By identifying these labeled metabolites and analyzing the labeling patterns, the sequence of reactions in the metabolic pathway can be reconstructed. This technique provides definitive evidence for the proposed metabolic route and can help in the discovery of novel intermediates and branching points in the pathway. acs.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2,3,5-Trichloro-cis,cis-muconate in environmental or biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, in enzymatic assays, a C18 reverse-phase column with a mobile phase of 30 mM Bis-Tris-HCl (pH 5.8–7.2) or Tris-HCl (pH 7.0–8.4) and a flow rate of 1 mL/min is effective for separating chlorinated muconates. Detection at 260–280 nm is optimal due to the compound’s conjugated diene structure .
- Data Validation : Include abiotic controls (e.g., boiled enzyme extracts) to confirm enzymatic activity, as non-enzymatic degradation artifacts may occur .
Q. How can researchers confirm the structural identity of 2,3,5-Trichloro-cis,cis-muconate synthesized in vitro?
- Approach : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS). For NMR, characteristic peaks include δ 5.8–6.2 ppm (cis-diene protons) and δ 170–180 ppm (carboxyl carbons). HRMS (negative ion mode) should show [M-H]⁻ at m/z 238.91 (C₆H₃Cl₃O₄⁻) .
- Cross-Validation : Compare retention times and spectral data with authentic standards synthesized via chlorocatechol dioxygenase-catalyzed oxidation of 3,5-dichlorocatechol .
Q. What are the key stability considerations for handling 2,3,5-Trichloro-cis,cis-muconate in laboratory settings?
- Storage : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and decarboxylation. Avoid freeze-thaw cycles, as ice crystal formation may degrade the compound .
- pH Sensitivity : The compound undergoes pH-dependent lactonization (e.g., to 5-chloromuconolactone) above pH 7.0. Buffers like Bis-Tris (pH 5.8–7.2) stabilize the cis,cis-muconate form .
Advanced Research Questions
Q. How do muconate cycloisomerases interact with 2,3,5-Trichloro-cis,cis-muconate, and what explains substrate specificity?
- Experimental Design : Use site-directed mutagenesis of cycloisomerases (e.g., from Pseudomonas putida PRS2000) to probe active-site residues. Assay activity via HPLC monitoring of lactone formation.
- Key Finding : Unlike non-chlorinated muconates, 2,3,5-Trichloro-cis,cis-muconate resists dehalogenation by Type II cycloisomerases due to steric hindrance from chlorine substituents at C2 and C5 positions .
Q. What metabolic pathways involve 2,3,5-Trichloro-cis,cis-muconate, and how do they differ across bacterial species?
- Comparative Analysis :
| Species | Pathway Role | Key Enzyme | Inducer |
|---|---|---|---|
| Pseudomonas sp. B13 | Degrades 3-chlorobenzoate | Chlorocatechol 1,2-dioxygenase | 2-Chloromuconate |
| Aspergillus nidulans | Novel fungal degradation via dioxygenase | Crude mycelial extract | Catechol analogs |
- Contradiction Note : Ralstonia eutropha JMP134 fails to metabolize 2-chloro-cis,cis-muconate due to TfdD(II) cycloisomerase inefficiency, highlighting evolutionary divergence in pathway efficiency .
Q. How can researchers resolve contradictions in reported degradation kinetics of chlorinated muconates?
- Troubleshooting Framework :
pH Adjustment : Ensure assays are conducted within pH 5.8–7.0 to prevent lactonization artifacts .
Metal Cofactors : Include 1 mM Mn²⁺ or Fe²⁺ to stabilize enzyme activity, as apoenzymes show reduced turnover .
Strain-Specificity : Validate enzyme sources (e.g., Pseudomonas vs. Alcaligenes) for substrate compatibility .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships in chloromuconate toxicity assays?
- Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values. Include replicates (n ≥ 5) to account for variability in environmental samples .
- Quality Control : Normalize data to internal standards (e.g., deuterated muconate analogs) to correct for matrix effects in LC-MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
